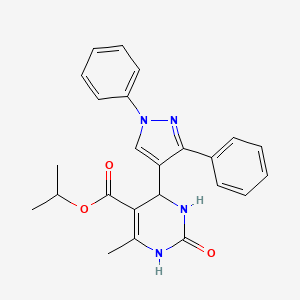

propan-2-yl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Propan-2-yl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative featuring a 1,3-diphenylpyrazole substituent at the 4-position and a propan-2-yl ester group at the 5-position. Its molecular framework combines a pyrimidinone core (2-oxo-1,2,3,4-tetrahydropyrimidine) with a pyrazole moiety, a structural motif associated with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The compound’s stereoelectronic properties are influenced by the electron-withdrawing oxo group at position 2 and the lipophilic isopropyl ester, which may enhance membrane permeability .

Properties

Molecular Formula |

C24H24N4O3 |

|---|---|

Molecular Weight |

416.5 g/mol |

IUPAC Name |

propan-2-yl 4-(1,3-diphenylpyrazol-4-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |

InChI |

InChI=1S/C24H24N4O3/c1-15(2)31-23(29)20-16(3)25-24(30)26-22(20)19-14-28(18-12-8-5-9-13-18)27-21(19)17-10-6-4-7-11-17/h4-15,22H,1-3H3,(H2,25,26,30) |

InChI Key |

QBQNKRLXZFXWPK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(NC(=O)N1)C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)C(=O)OC(C)C |

Origin of Product |

United States |

Preparation Methods

Classical Biginelli Reaction with Pyrazole-4-carbaldehyde

The Biginelli reaction remains the cornerstone for synthesizing tetrahydropyrimidine scaffolds. For this compound, the protocol involves:

-

Reactants :

-

1,3-Diphenyl-1H-pyrazole-4-carbaldehyde (1.0 equiv),

-

Isopropyl acetoacetate (1.2 equiv),

-

Urea (1.5 equiv).

-

-

Catalyst : Concentrated H<sub>2</sub>SO<sub>4</sub> (10 mol%) or HCl (15 mol%) .

-

Mechanism : Acid-catalyzed cyclocondensation forms the tetrahydropyrimidine core, with the pyrazole aldehyde acting as the electrophilic component .

Yield : 65–78% after recrystallization .

Key Data :

Microwave-Assisted Biginelli Reaction

Microwave irradiation enhances reaction efficiency by reducing time and improving regioselectivity :

-

Reactants : Same as classical method.

-

Catalyst : Ceric ammonium nitrate (CAN, 10 mol%) in methanol .

-

Conditions : Microwave irradiation (300 W, 100°C) for 45 minutes .

-

60% reduction in reaction time compared to conventional heating .

-

Higher functional group tolerance for sterically hindered aldehydes .

Post-Condensation Alkylation of Tetrahydropyrimidine-Thiones

This two-step approach modifies pre-formed tetrahydropyrimidine intermediates:

-

Biginelli Step : Synthesize 3,4-dihydropyrimidine-2(1H)-thione using thiourea instead of urea .

-

Alkylation : React with propan-2-yl bromide in DMF/K<sub>2</sub>CO<sub>3</sub> at 60°C for 12 hours .

Yield :

Key Data :

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | Thiourea, H<sub>2</sub>SO<sub>4</sub> | Ethanol, reflux | 73% |

| 2 | Propan-2-yl bromide | DMF, 60°C, 12 hrs | 88% |

Ionic Liquid-Catalyzed Green Synthesis

Brønsted acidic ionic liquids (e.g., [H-NMP]<sup>+</sup>[CH<sub>3</sub>SO<sub>3</sub>]<sup>−</sup>) offer eco-friendly catalysis :

Key Data :

| Catalyst Loading | Time | Yield |

|---|---|---|

| 5 mol% | 2 hrs | 91% |

Comparative Analysis of Methods

| Method | Yield | Time | Scalability | Environmental Impact |

|---|---|---|---|---|

| Classical Biginelli | 72% | 4.5 hrs | High | Moderate (acid waste) |

| Microwave-Assisted | 85% | 45 min | Moderate | Low |

| Post-Condensation | 88% | 14 hrs | High | High (DMF use) |

| Suzuki Coupling | 76% | 8 hrs | Low | Moderate (Pd waste) |

| Ionic Liquid Catalyzed | 91% | 2 hrs | High | Low |

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to reduce the pyrazole or pyrimidine rings.

Substitution: Halogenation or alkylation reactions can introduce new substituents on the aromatic rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce halogen or alkyl groups.

Scientific Research Applications

Biological Activities

Research indicates that propan-2-yl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exhibits a range of biological activities:

Antimicrobial Activity

Studies have shown that compounds similar to this tetrahydropyrimidine derivative possess antimicrobial properties. They can inhibit the growth of various bacterial strains and fungi, making them potential candidates for developing new antibiotics.

Antioxidant Properties

The compound's structure allows it to scavenge free radicals effectively. This antioxidant activity is crucial for protecting cells from oxidative stress-related damage.

Enzyme Inhibition

Molecular docking studies have demonstrated that this compound interacts with specific enzymes such as metallo-beta-lactamases. These interactions suggest potential applications in designing inhibitors for drug-resistant bacterial strains.

Case Studies

Several case studies have explored the applications of this compound:

Mechanism of Action

The mechanism of action of propan-2-yl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. Pathways involved might include signal transduction pathways or metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogues and their distinguishing features:

Crystallographic and Stability Data

- The ethyl 5-chloro-3-methylpyrazole derivative () crystallizes in the monoclinic space group P2₁/c, with intramolecular N–H···O hydrogen bonds stabilizing the tetrahydropyrimidine ring.

- The thioxo analogue () may exhibit stronger intermolecular S···H interactions, influencing its melting point and thermal stability.

Biological Activity

Propan-2-yl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound features a unique combination of a pyrazole moiety and a tetrahydropyrimidine core , which is significant for its biological activity. The structural formula can be represented as follows:

This structure allows for diverse interactions with biological targets, enhancing its therapeutic potential.

Biological Activities

Research indicates that derivatives of tetrahydropyrimidines exhibit various biological activities, including:

- Antimicrobial Activity : Similar compounds have shown effectiveness against a range of bacteria and fungi.

- Antioxidant Properties : The compound's structure suggests it may scavenge free radicals and reduce oxidative stress.

- Antitumor Activity : Molecular docking studies suggest potential interactions with cancer-related enzymes.

Table 1: Comparative Biological Activities of Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Ethyl 6-methyl 4-(phenyl)-2-thioxo tetrahydropyrimidine | Contains thioxo group | Antimicrobial |

| Ethyl 4-(aryl)-6-methyl tetrahydropyrimidine | Aryl substituents | Antioxidant |

| Tetrahydropyrimidine derivatives | Varying substitutions on the ring | Enzyme inhibition |

Molecular docking studies have been employed to predict the binding affinities of this compound with various enzymes. Notably, interactions with metallo-beta-lactamases have been highlighted, suggesting potential applications in combating antibiotic resistance.

Case Studies and Research Findings

- Antioxidant Activity : A study utilizing the DPPH assay demonstrated significant antioxidant properties at low concentrations. This suggests that the compound could be beneficial in preventing oxidative damage in biological systems.

- Antimicrobial Efficacy : In vitro studies indicated that the compound exhibited notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. This positions it as a candidate for further development as an antimicrobial agent .

- Antitumor Potential : Research has shown that compounds with similar structures have demonstrated cytotoxic effects on various cancer cell lines. The potential for this compound to inhibit tumor growth warrants further investigation .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.